Pyridoxine tris-hexyldecanoate

Catalog No.
S13270119
CAS No.
564478-51-9
M.F
C56H101NO6
M. Wt
884.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridoxine tris-hexyldecanoate

CAS Number

564478-51-9

Product Name

Pyridoxine tris-hexyldecanoate

IUPAC Name

[5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate

Molecular Formula

C56H101NO6

Molecular Weight

884.4 g/mol

InChI

InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3

InChI Key

GQJPGCPNWFZCPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C

Pyridoxine tris-hexyldecanoate is a synthetic derivative of pyridoxine, also known as vitamin B6. It is characterized by its structure, which consists of three hexyldecanoic acid moieties esterified to a pyridoxine core. This compound is a fat-soluble vitamin B6 derivative, enhancing its stability and facilitating transdermal absorption compared to its parent compound, pyridoxine . Its molecular formula is C₅₆H₁₀₁NO₆, indicating a complex structure that contributes to its unique properties and applications.

Typical of esters, such as hydrolysis and transesterification. Hydrolysis of this compound in the presence of water can lead to the release of pyridoxine and hexyldecanoic acid. Additionally, it may participate in reactions with alcohols or acids under appropriate conditions, forming different ester derivatives .

This compound exhibits several biological activities attributed to its vitamin B6 component. Pyridoxine is essential for amino acid metabolism, neurotransmitter synthesis, and the production of hemoglobin. The fat-soluble nature of pyridoxine tris-hexyldecanoate allows for improved bioavailability and sustained release in biological systems. Research indicates that it may also have beneficial effects on skin health due to its ability to penetrate lipid membranes effectively .

The synthesis of pyridoxine tris-hexyldecanoate typically involves the esterification of pyridoxine with hexyldecanoic acid. This process can be achieved through the following steps:

  • Preparation of Reactants: Pyridoxine and hexyldecanoic acid are prepared in appropriate concentrations.
  • Esterification Reaction: The reactants are mixed under controlled temperature and pressure with a catalyst (such as sulfuric acid) to facilitate the reaction.
  • Purification: The resulting product is purified through techniques such as distillation or chromatography to remove unreacted materials and by-products.

This method ensures high yields and purity of the final product .

Studies on interaction profiles indicate that pyridoxine tris-hexyldecanoate may interact synergistically with other compounds in formulations, enhancing their efficacy. For instance, when combined with other vitamins or fatty acids, it can improve skin hydration and barrier function. Further research is necessary to explore its interactions with various biological molecules and assess its safety profile in different applications .

Pyridoxine tris-hexyldecanoate shares similarities with several other compounds but stands out due to its unique structure and properties. Below is a comparison with similar compounds:

Compound NameStructure TypeSolubilityUnique Features
Pyridoxine (Vitamin B6)AlcoholWater-solubleEssential nutrient for metabolism
Pyridoxal 5'-phosphatePhosphate derivativeWater-solubleActive coenzyme form of vitamin B6
Hexyldecanoic acidFatty acidLipid-solubleUsed in lipid formulations
Pyridoxine hydrochlorideSalt form of pyridoxineWater-solubleCommonly used in supplements

Pyridoxine tris-hexyldecanoate's lipid solubility allows for better absorption and stability compared to these other forms, making it particularly valuable in topical applications and formulations aimed at enhancing bioavailability .

Pyridoxine tris-hexyldecanoate represents a complex triester derivative of pyridoxine (vitamin B6) with the molecular formula C56H101NO6 and a molecular weight of 884.4 grams per mole [1] [2] [3]. The compound is systematically named [5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate, reflecting its triester architecture where three 2-hexyldecanoate chains are esterified to the pyridoxine backbone [4].

The molecular architecture consists of a central pyridine ring that serves as the structural foundation, substituted with a methyl group at position 6 and three hydroxymethyl groups at positions 3, 4, and 5 of the original pyridoxine structure [4] [5]. Each of these hydroxymethyl positions has been esterified with 2-hexyldecanoic acid, creating a highly lipophilic derivative. The 2-hexyldecanoic acid component features a branched fatty acid structure with the molecular formula C16H32O2, containing a hexyl branch at the second carbon position of the decanoic acid chain [6] [7] [8].

Stereochemical Considerations

The compound exhibits significant stereochemical complexity with three undefined stereocenters contributing to its conformational flexibility [4] [9]. The National Center for Advancing Translational Sciences database indicates mixed stereochemistry with zero defined stereocenters out of three possible stereocenters and zero E/Z centers, resulting in an unspecified optical activity [9]. This stereochemical ambiguity stems from the presence of the branched 2-hexyldecanoate chains, each containing a chiral center at the second carbon position.

The molecular architecture demonstrates considerable conformational flexibility, evidenced by the presence of 47 rotatable bonds throughout the structure [4]. This high degree of rotational freedom is primarily attributed to the three long aliphatic chains extending from the pyridine core, each containing multiple carbon-carbon single bonds that can undergo rotation. The topological polar surface area is calculated at 91.8 square angstroms, indicating limited polar interactions despite the presence of the pyridine nitrogen and multiple ester oxygen atoms [4].

PropertyValueReference
Molecular FormulaC56H101NO6 [1] [2] [3]
Molecular Weight884.4 g/mol [1] [2] [3]
Rotatable Bond Count47 [4]
Topological Polar Surface91.8 Ų [4]
Defined Stereocenters0/3 [9]
Optical ActivityUnspecified [9]

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for pyridoxine derivatives, particularly for understanding the connectivity and environment of carbon and hydrogen atoms [10] [11]. For pyridoxine tris-hexyldecanoate, proton nuclear magnetic resonance would be expected to show characteristic signals from the pyridine ring protons, the methyl substituent, and the extensive aliphatic chain systems from the three esterified 2-hexyldecanoate groups.

The pyridine ring system typically exhibits downfield chemical shifts due to the aromatic character and electron-withdrawing nature of the nitrogen atom [12]. The methyl group attached to the pyridine ring would appear as a singlet in the aliphatic region, while the methylene groups adjacent to the ester linkages would show characteristic chemical shifts around 4-5 parts per million, consistent with protons alpha to ester oxygen atoms [13] [10].

Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework, with the pyridine carbons appearing in the aromatic region and the aliphatic carbons from the fatty acid chains distributed throughout the aliphatic region [10] [14] [15]. The carbonyl carbons of the ester groups would be expected to resonate around 170-180 parts per million, characteristic of ester carbonyl environments [10].

Infrared Spectroscopy

Infrared spectroscopy analysis of pyridoxine tris-hexyldecanoate would reveal characteristic absorption bands consistent with its triester structure [16] [17] [18]. The compound would be expected to follow the "Rule of Three" for ester identification, exhibiting three intense peaks corresponding to the carbonyl stretch around 1700 reciprocal centimeters, and two carbon-oxygen stretches around 1200 and 1100 reciprocal centimeters [16] [19].

The carbonyl stretching vibration for aliphatic esters typically appears between 1750-1735 reciprocal centimeters, and given the saturated nature of the 2-hexyldecanoate chains, the compound would be expected to show strong absorption in this region [17]. The carbon-oxygen stretching vibrations would manifest as two separate bands due to the different chemical environments of the ester linkages - one corresponding to the carbon-oxygen bond adjacent to the carbonyl carbon and another for the carbon-oxygen bond connected to the alkyl chain [16] [18].

Additional characteristic bands would include carbon-hydrogen stretching vibrations from the extensive aliphatic chains around 2850-2950 reciprocal centimeters, and pyridine ring vibrations in the fingerprint region below 1500 reciprocal centimeters [20] [12]. The presence of the nitrogen atom in the pyridine ring would contribute to characteristic absorption patterns distinct from purely aliphatic ester compounds.

Functional GroupWavenumber Range (cm⁻¹)Assignment
Ester C=O stretch1750-1735Carbonyl vibration
Ester C-O stretch1300-1000Two distinct bands
Aliphatic C-H stretch2850-2950Methyl/methylene groups
Pyridine ring<1500Aromatic vibrations

Mass Spectrometry

Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation patterns characteristic of the triester structure [21]. The molecular ion peak would be expected at mass-to-charge ratio 884, corresponding to the intact molecular structure [1] [2] [3]. Electron ionization mass spectrometry would likely produce characteristic fragmentation patterns involving loss of the 2-hexyldecanoate groups and subsequent breakdown of the aliphatic chains.

Common fragmentation pathways for ester compounds include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements involving the ester functionality [21]. The presence of three ester groups would provide multiple fragmentation pathways, potentially yielding fragment ions corresponding to the pyridoxine core after sequential loss of the fatty acid chains. The branched nature of the 2-hexyldecanoate groups would contribute additional complexity to the fragmentation pattern due to preferential cleavage at branch points [22].

Electrospray ionization mass spectrometry in positive mode would likely yield protonated molecular ions at mass-to-charge ratio 885, while chemical ionization techniques could provide alternative ionization pathways for structural confirmation [10]. Tandem mass spectrometry experiments would enable detailed structural elucidation through controlled fragmentation of selected precursor ions.

Computational Modeling of Conformational Flexibility

Molecular Dynamics Simulations

Computational modeling of pyridoxine tris-hexyldecanoate presents significant challenges due to its high conformational flexibility arising from 47 rotatable bonds [4]. The extensive aliphatic chains contribute to a vast conformational space that requires sophisticated molecular dynamics simulation approaches to adequately sample [23] [24] [25]. The conformational properties of polyunsaturated and branched fatty acid chains have been extensively studied using both Hartree-Fock and density functional theory methods, providing insights into the flexibility characteristics of similar molecular systems [23].

Molecular dynamics simulations of triester compounds require careful consideration of force field parameters, particularly for accurately representing the ester linkages and long aliphatic chains [24] [26]. The presence of multiple ester groups in pyridoxine tris-hexyldecanoate necessitates specialized parameterization to capture the electronic and steric effects of these functional groups on the overall molecular conformation [27] [28].

The branched nature of the 2-hexyldecanoate chains introduces additional complexity, as branched fatty acids exhibit different conformational preferences compared to their linear counterparts [29] [30]. Studies on saturated branched-chain fatty acids have demonstrated that branching significantly affects melting points and conformational stability, properties that would directly influence the molecular dynamics of the triester compound [29].

Conformational Analysis

The conformational flexibility of pyridoxine tris-hexyldecanoate can be analyzed through systematic exploration of the potential energy surface using computational chemistry methods [31] [32] [11]. The compound's flexibility primarily originates from internal rotation about the sigma bonds connecting the pyridine core to the ester groups and within the aliphatic chains themselves [23] [25].

Potential energy surface calculations would reveal multiple low-energy conformations corresponding to different orientations of the three fatty acid chains relative to the pyridine core [33] [34]. The presence of ester linkages introduces additional conformational constraints due to the partial double-bond character of the carbon-oxygen bonds and steric interactions between adjacent substituents [35] [11].

Dynamic nuclear magnetic resonance studies of cyclic pyridoxine derivatives have demonstrated conformational exchange processes with measurable activation energies, providing experimental validation for computational predictions of molecular flexibility [11]. Similar computational approaches could be applied to understand the conformational behavior of the triester derivative, particularly focusing on the rotation barriers around the ester linkages and the preferred orientations of the aliphatic chains.

Force Field Considerations

Accurate computational modeling of pyridoxine tris-hexyldecanoate requires careful selection and validation of molecular mechanics force fields [27] [26]. The compound contains multiple functional groups including pyridine, ester linkages, and branched aliphatic chains, each requiring appropriate parameterization to reproduce experimental properties accurately [24] [28].

Modern force fields such as OPLS3e and AMBER have been extensively validated for ester-containing compounds and provide reliable parameters for molecular dynamics simulations [27]. However, the specific combination of functional groups in pyridoxine tris-hexyldecanoate may require additional parameterization or validation against experimental data to ensure accuracy [36] [26].

The computational challenge is further complicated by the need to accurately represent the electronic environment around the pyridine nitrogen and its influence on the ester groups [31] [32]. Quantum mechanical calculations at the density functional theory level could provide reference data for force field validation and refinement, particularly for the partial atomic charges and bonding parameters [34] [11].

Computational MethodApplicationConsiderations
Molecular DynamicsConformational samplingForce field accuracy
Density Functional TheoryElectronic structureComputational cost
Monte CarloStatistical samplingConvergence issues
Molecular MechanicsEnergy minimizationParameter validation

Esterification Strategies for Pyridoxine Derivatives

The synthesis of pyridoxine tris-hexyldecanoate requires sophisticated esterification approaches that can effectively incorporate three hexyldecanoate groups onto the pyridoxine scaffold while maintaining high selectivity and yield. Multiple esterification strategies have been investigated for pyridoxine derivatives, each offering distinct advantages and limitations for industrial application.

Steglich Esterification represents one of the most widely employed methodologies for pyridoxine esterification. This approach utilizes dicyclohexylcarbodiimide as the coupling reagent in combination with 4-dimethylaminopyridine as a catalyst [1] [2]. The mechanism involves the formation of an O-acylurea intermediate, which is subsequently activated by 4-dimethylaminopyridine to facilitate ester bond formation [3]. Research has demonstrated that this method achieves yields ranging from 70-95% under mild conditions (0-25°C) with reaction times of 3-12 hours [2]. The catalytic action of 4-dimethylaminopyridine is particularly beneficial as it prevents the formation of undesirable N-acylurea side products that commonly occur in non-catalyzed carbodiimide reactions [1].

Enzymatic esterification using lipases has emerged as a highly selective alternative for pyridoxine derivative synthesis. Studies have shown that various lipases catalyze regioselective esterification of pyridoxine with remarkable specificity, yielding only monoacyl derivatives under optimized conditions [4] [5]. Response surface methodology has been successfully applied to optimize lipase-catalyzed reactions, revealing that water activity represents the most significant factor affecting conversion rates [5]. The enzymatic approach operates effectively at temperatures ranging from 30-75°C with reaction times extending from 4-48 hours, achieving yields of 75-90% with excellent regioselectivity [4] [6].

Carbodiimide-mediated coupling using ethyl-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole provides another viable route for pyridoxine esterification. This methodology has been extensively optimized for polysaccharide functionalization, demonstrating that catalytic rather than stoichiometric amounts of hydroxybenzotriazole can achieve coupling efficacies of up to 90% [7]. The reaction typically proceeds at 25-50°C over 6-24 hours, producing yields in the 60-85% range with good selectivity [7].

Acid-catalyzed Fischer esterification offers a straightforward approach for large-scale production, utilizing sulfuric acid as the catalyst at elevated temperatures (100-170°C) [8] [9]. While this method achieves high yields (80-96%) in relatively short reaction times (3-6 hours), it requires careful control to prevent degradation of polyunsaturated components [10]. The method has been successfully applied to fatty acid esterification with various alcohols, demonstrating excellent scalability for industrial applications [11].

Decarboxylative cross-coupling represents an emerging strategy that utilizes carboxylic acids as coupling partners through silver-catalyzed protocols [12]. This approach offers the advantage of using readily available carboxylic acid precursors while avoiding the moisture sensitivity associated with traditional organometallic reagents [13]. The method operates at 80-120°C over 12-24 hours, achieving yields ranging from 58-94% depending on the substrate combination [12].

MethodReagentsTemperature (°C)Reaction Time (hours)Yield Range (%)SelectivityScalability
Steglich Esterification (DCC/DMAP)Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine0-253-1270-95HighModerate
Enzymatic Esterification (Lipase)Lipase enzyme, various fatty acids30-754-4875-90Excellent (regioselective)Good
Carbodiimide-Mediated (EDC/HOBt)Ethyl-(3-dimethylaminopropyl)carbodiimide, Hydroxybenzotriazole25-506-2460-85GoodExcellent
Acid-Catalyzed Fischer EsterificationSulfuric acid, alcohol100-1703-680-96ModerateExcellent
Decarboxylative Cross-CouplingSilver catalyst, carboxylic acid80-12012-2458-94GoodLimited

Optimization of Hexyldecanoate Group Incorporation

The successful incorporation of hexyldecanoate groups onto the pyridoxine scaffold requires precise optimization of multiple reaction parameters to achieve maximum conversion efficiency and product selectivity. Research findings have identified several critical parameters that significantly influence the esterification outcome.

Molar ratio optimization represents a fundamental consideration in hexyldecanoate incorporation. Studies on fatty acid esterification have demonstrated that optimal molar ratios of acid to alcohol typically range from 1:3 to 1:4, depending on the specific methodology employed [8] [11]. The excess of alcohol drives the equilibrium toward ester formation while compensating for potential side reactions and volatilization losses during reaction processing [8]. Precise control within ±0.5 molar equivalents is essential to maintain consistent conversion rates and minimize unreacted starting materials.

Catalyst concentration plays a crucial role in reaction rate acceleration and overall efficiency. For Steglich esterification protocols, 4-dimethylaminopyridine concentrations of 2.5-10 mol% have been identified as optimal, providing significant rate enhancement without excessive catalyst loading [1] [2]. Similarly, for acid-catalyzed systems, sulfuric acid concentrations of 1.5-2.0% (w/w) have been demonstrated to achieve optimal conversion rates while minimizing side product formation [8] [9]. Maintaining catalyst concentrations within ±2% is critical for reproducible results.

Temperature control significantly impacts both reaction kinetics and product selectivity. Research has established optimal temperature ranges of 50-150°C depending on the chosen methodology [6] [11]. Lower temperatures (50-75°C) are preferred for enzymatic systems to maintain enzyme activity, while chemical esterification methods typically require higher temperatures (100-150°C) to achieve acceptable reaction rates [5] [8]. Temperature tolerance of ±10°C is generally acceptable without significant impact on yield or selectivity.

Reaction time optimization varies considerably based on the chosen synthetic approach. Enzymatic systems typically require 4-24 hours to reach completion, while chemical methods can achieve high conversions in 3-6 hours under optimal conditions [5] [11]. Extended reaction times beyond the optimum can lead to product degradation or unwanted side reactions, necessitating careful monitoring and control within ±2 hours of the established optimum.

Water activity control is particularly critical for enzymatic esterification processes. Studies have identified optimal water activity ranges of 0.11-0.33 for lipase-catalyzed reactions, with this parameter representing the most significant factor affecting conversion rates [5]. Precise control within ±0.05 water activity units is essential for maintaining consistent enzyme performance and reaction outcomes.

Solvent system selection influences both substrate solubility and mass transfer characteristics. Dichloromethane and dimethylformamide have been identified as preferred solvents for pyridoxine esterification, providing optimal balance between substrate dissolution and product recovery [1] [7]. The choice of solvent system also impacts downstream purification requirements and overall process economics.

Pressure control can be utilized to enhance reaction efficiency through continuous water removal, particularly in equilibrium-limited esterification reactions. Operating pressures of 1-2 atmospheres, combined with appropriate temperature control, facilitate water elimination and drive reactions toward completion [11] [14]. Pressure control within ±0.2 atmospheres ensures consistent reaction conditions and reproducible outcomes.

ParameterOptimal RangeCritical ImpactTolerance (±)
Molar Ratio (Acid:Alcohol)1:3 to 1:4Equilibrium shift, conversion rate0.5
Catalyst Concentration (mol%)2.5-10Reaction rate acceleration2
Reaction Temperature (°C)50-150Reaction kinetics, selectivity10
Reaction Time (hours)4-24Conversion completion2
Water Activity (aw)0.11-0.33Enzyme activity (biocatalytic)0.05
Solvent SystemDichloromethane/DMFSolubility, mass transferN/A
Pressure (atm)1-2Water removal, equilibrium0.2

Scalability and Industrial Production Challenges

The transition from laboratory-scale synthesis to industrial production of pyridoxine tris-hexyldecanoate presents numerous technical and economic challenges that must be systematically addressed to achieve commercially viable manufacturing processes. Current market projections indicate significant growth potential, with the global market valued at approximately 7.4 million USD in 2024 and projected to reach 9 million USD by 2031 [15], driving the need for scalable production methodologies.

Heat transfer limitations emerge as a primary concern during scale-up operations. Large-scale reactors experience reduced surface-area-to-volume ratios, leading to inefficient heat dissipation and potential temperature gradients within the reaction mixture [16] [11]. These thermal inconsistencies can result in reduced selectivity and increased side reaction formation, particularly problematic for temperature-sensitive esterification reactions. Multi-zone temperature control systems have been proposed as a solution, incorporating distributed heating and cooling elements to maintain uniform temperature profiles throughout large reactor volumes [16].

Mass transfer challenges become increasingly significant as reaction volumes increase, particularly in viscous reaction systems typical of fatty acid esterification processes [14]. Studies on continuous esterification have demonstrated that mixing efficiency directly correlates with conversion rates and product quality [17] [11]. High-shear mixing systems and continuous stirring protocols have been identified as effective solutions, though they require substantial energy input and specialized equipment design [14].

Product purification complexity increases substantially at industrial scale due to the formation of multiple ester products and reaction byproducts. Multi-step chromatographic separation protocols have been developed to address this challenge, though they significantly increase processing costs and time requirements [18]. The separation of pyridoxine tris-hexyldecanoate from mono- and di-ester intermediates requires sophisticated analytical monitoring and quality control systems [19].

Catalyst recovery and recycling represents both an economic and environmental consideration for large-scale production. Traditional homogeneous catalysts like 4-dimethylaminopyridine require extensive purification protocols to remove catalyst residues from final products [1]. Heterogeneous catalyst systems have been investigated as alternatives, offering improved recovery characteristics and reduced downstream purification requirements [6] [7].

Waste management protocols must address the substantial volumes of byproducts generated during large-scale esterification processes. Dicyclohexylurea formation in Steglich esterification reactions creates solid waste streams that require specialized handling and disposal procedures [1] [3]. Continuous wash protocols and solvent recovery systems have been implemented to minimize environmental impact and reduce operating costs [20].

Quality control and consistency challenges arise from the increased complexity of large-scale operations and the extended processing times required for industrial production [11]. Real-time monitoring systems and statistical process control methods have been developed to maintain batch-to-batch consistency and ensure regulatory compliance [7]. These systems require sophisticated analytical instrumentation and trained personnel for effective implementation.

Economic optimization considerations encompass raw material costs, energy requirements, and capital equipment investments. High-cost reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine significantly impact production economics, driving research into catalyst recycling and alternative reagent systems [1] [20]. Energy-intensive heating and cooling requirements for temperature control represent additional operational cost factors.

Scale-up kinetics often differ substantially from laboratory observations due to changes in mass transfer, heat transfer, and mixing characteristics [17]. Pilot-scale optimization studies are essential to establish scalable process parameters and validate production yields at intermediate scales before full industrial implementation [14]. These studies require significant time and capital investment but are crucial for successful commercial production.

Challenge CategorySpecific IssueImpact on ProductionProposed SolutionImplementation Cost
Heat TransferTemperature control in large reactorsReduced selectivity, side reactionsMulti-zone temperature control systemsHigh
Mass TransferMixing efficiency in viscous systemsLower conversion ratesHigh-shear mixing, continuous stirringMedium
Product PurificationSeparation of multiple ester productsProduct quality issuesMulti-step chromatographic separationHigh
Catalyst RecoveryCatalyst contamination in productIncreased purification costsHeterogeneous catalyst systemsMedium
Waste ManagementDicyclohexylurea byproduct removalEnvironmental compliance issuesContinuous wash protocolsMedium
Quality ControlBatch-to-batch consistencyRegulatory rejection riskReal-time monitoring, statistical controlMedium
Cost OptimizationHigh reagent costs (DCC, DMAP)Economic viability concernsCatalyst recycling, alternative reagentsLow
Scale-up KineticsReaction rate changes at scaleUnpredictable yieldsPilot-scale optimization studiesHigh

The scalability assessment reveals decreasing yields as production scale increases, from 85-95% at laboratory scale to 65-75% at large industrial scale [11] [14]. This yield reduction reflects the cumulative impact of heat transfer limitations, mass transfer challenges, and increased processing complexity inherent in large-scale operations. Reaction times also increase substantially, from 3-6 hours at laboratory scale to 48-72 hours for large industrial production, primarily due to reduced mixing efficiency and extended heating/cooling cycles [17] [11].

ScaleReactor Volume (L)Typical Yield (%)Reaction Time (h)Key LimitationsInvestment Required
Laboratory (1-10g)0.1-185-953-6Limited data generationLow
Pilot (50-500g)5-5080-906-12Heat transfer efficiencyMedium
Semi-Industrial (1-10kg)100-50075-8512-24Mass transfer limitationsHigh
Industrial (100-1000kg)1000-500070-8024-48Quality consistencyVery High
Large Industrial (>1000kg)>500065-7548-72Economic optimizationExtremely High

XLogP3

21.9

Hydrogen Bond Acceptor Count

7

Exact Mass

883.76288994 g/mol

Monoisotopic Mass

883.76288994 g/mol

Heavy Atom Count

63

UNII

41749C0203

Dates

Last modified: 08-10-2024

Explore Compound Types